COX-2/5-LOX Dual Inhibition Profile of Benzodioxole-Pyrazole Hybrids Derived from the Core Scaffold
In a study evaluating benzodioxole-pyrazole hybrids, compound 26—a 1-aryl-substituted derivative of the core scaffold—demonstrated selective COX-2 inhibition with an IC₅₀ of 0.49 μM and 5-LOX inhibition with an IC₅₀ of 1.76 μM. In contrast, the standard drug celecoxib, a selective COX-2 inhibitor, exhibited an IC₅₀ of 0.27 μM against COX-2 but lacked dual 5-LOX inhibitory activity [1]. This highlights that while the core scaffold is essential, N-substitution critically modulates both potency and the unique dual-inhibition phenotype.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | Compound 26 (derived from core scaffold): COX-2 IC₅₀ = 0.49 μM; 5-LOX IC₅₀ = 1.76 μM |
| Comparator Or Baseline | Celecoxib: COX-2 IC₅₀ = 0.27 μM; 5-LOX IC₅₀ = Not active |
| Quantified Difference | 1.8x less potent against COX-2, but unique 5-LOX inhibitory activity not present in comparator |
| Conditions | In vitro enzyme inhibition assay (COX-1/COX-2/5-LOX) |
Why This Matters
This data demonstrates that CAS 667400-03-5 is not a standalone drug but a critical precursor for generating dual COX/LOX inhibitors, a therapeutic profile unattainable with simple COX-2 selective agents like celecoxib.
- [1] Abd El Razik, H. A., Badr, M. H., Atta, A. H., Mouneir, S. M., & Abu-Serie, M. M. (2017). Benzodioxole–Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5), e1700026. doi:10.1002/ardp.201700026 View Source
